

Conformational Preferences of 4-Pyridylalanine in Peptides: A Technical Guide

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Compound of Interest

Compound Name: 2-Amino-3-(pyridin-4-yl)propanoic acid

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Abstract

The incorporation of unnatural amino acids into peptides is a cornerstone of modern drug design, enabling the creation of therapeutics with enhanced stability, selectivity, and potency. Among these, 4-pyridylalanine (4-Pal), an isomer of phenylalanine containing a nitrogen atom in the phenyl ring, offers unique properties due to its aromaticity, potential for hydrogen bonding, and pH-dependent positive charge. Understanding the conformational preferences of 4-Pal is critical for the rational design of peptidomimetics and other peptide-based drugs. This technical guide provides a comprehensive overview of the structural tendencies of 4-Pal within peptide scaffolds, details the experimental and computational methodologies used for its analysis, and presents available quantitative conformational data.

Introduction to 4-Pyridylalanine (4-Pal)

4-Pyridylalanine is a non-proteinogenic amino acid characterized by a pyridine ring attached to the β -carbon of the alanine backbone. Its structure is analogous to phenylalanine, but the substitution of a carbon with a nitrogen atom at the 4-position of the aromatic ring imparts distinct physicochemical properties. The pyridine nitrogen can act as a hydrogen bond acceptor and can be protonated at acidic pH, introducing a positive charge. These features make 4-Pal a valuable tool for modulating peptide structure, receptor binding, and pharmacokinetic profiles. It

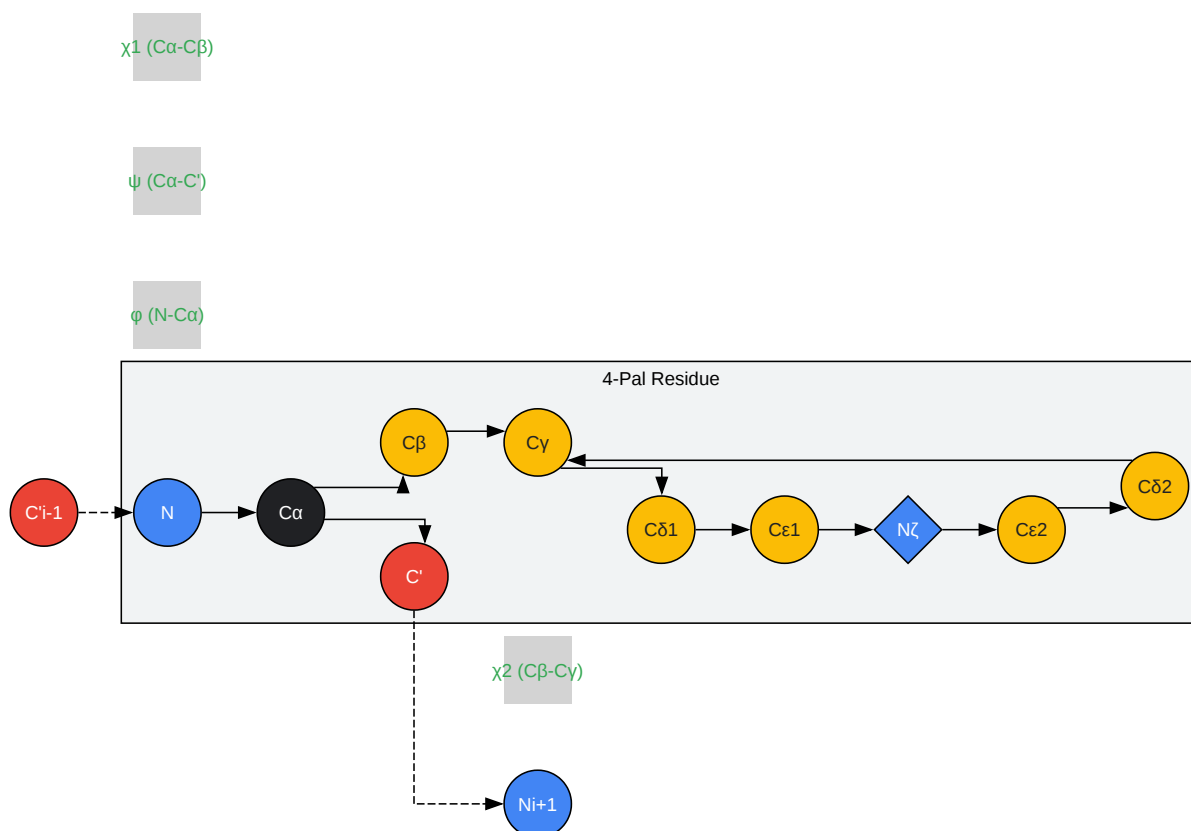
is frequently incorporated into gonadotropin-releasing hormone (GnRH) antagonists and other bioactive peptides to enhance their conformational stability and biological activity.^[1]

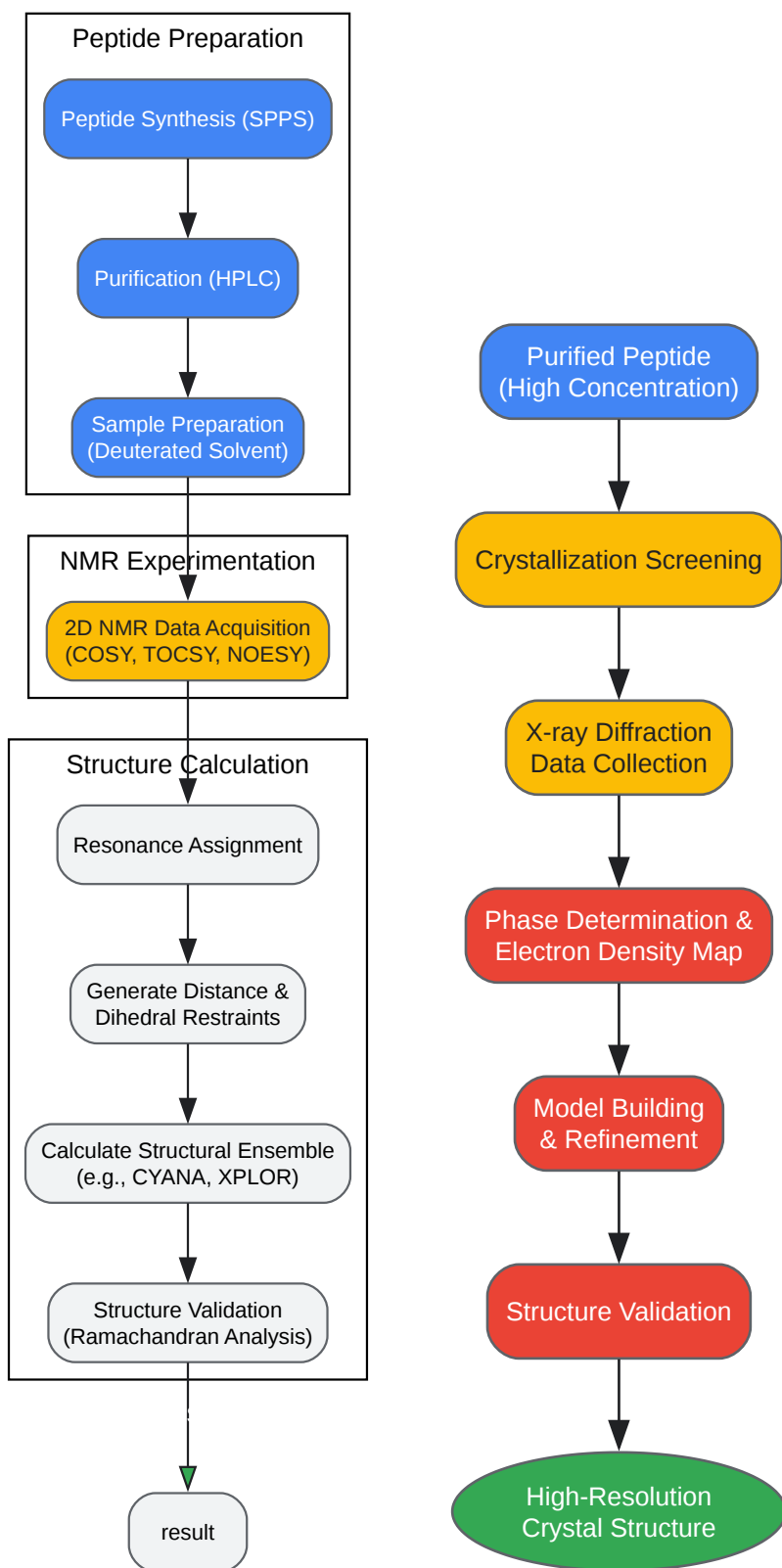
Defining Peptide Conformation: Dihedral Angles

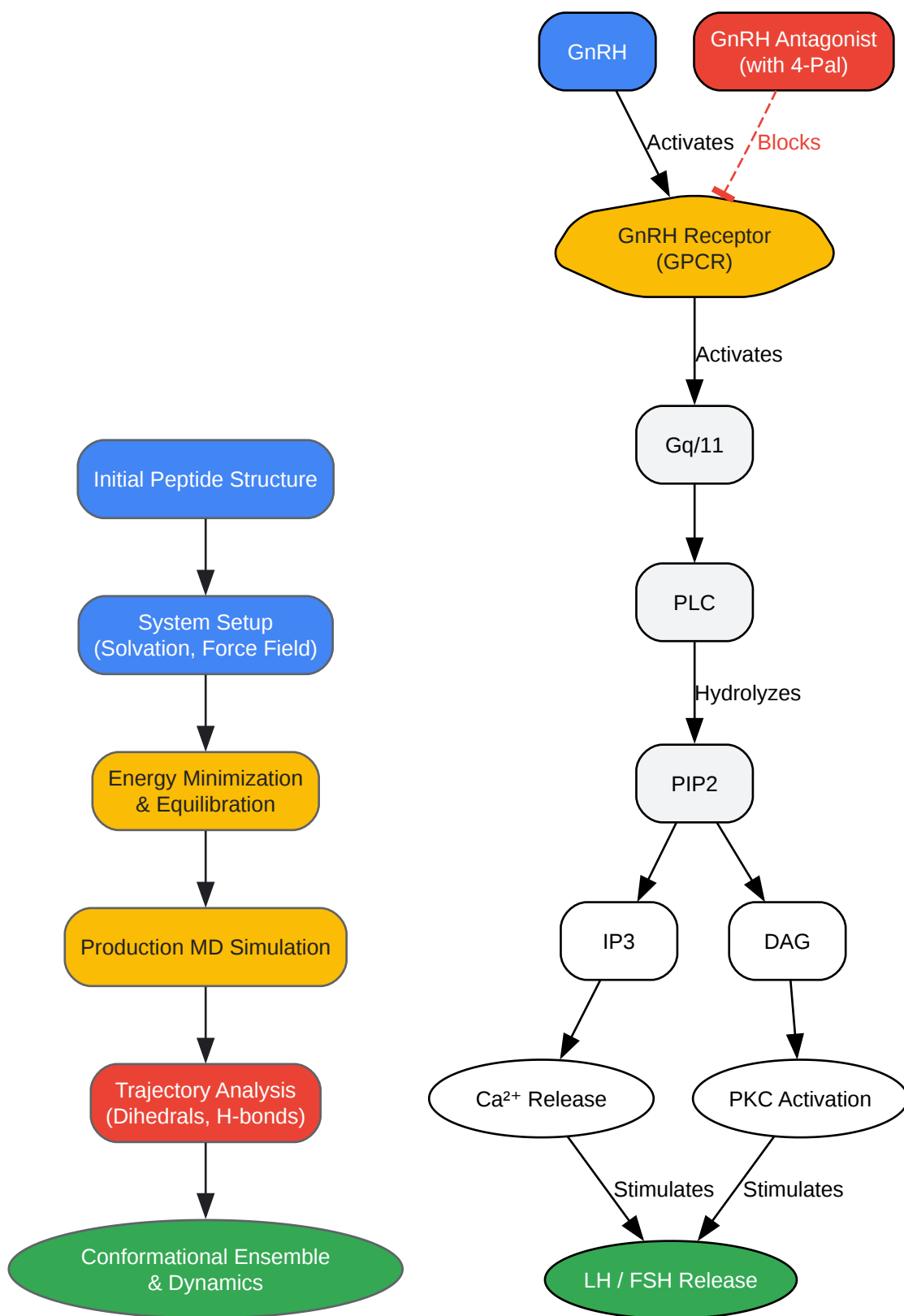
The conformation of a peptide backbone and its side chains is defined by a set of torsion or dihedral angles. For any given amino acid residue within a peptide chain, the key angles are:

- Phi (ϕ): Describes the rotation around the N-C α bond.
- Psi (ψ): Describes the rotation around the C α -C bond.
- Chi (χ): Describes the rotation of the side chain. For 4-Pal, χ_1 involves the C α -C β bond, and χ_2 involves the C β -C γ bond.

The allowed combinations of ϕ and ψ angles are famously visualized on a Ramachandran plot, which maps the sterically permissible regions for amino acid residues.^[2]







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